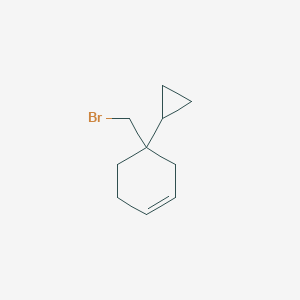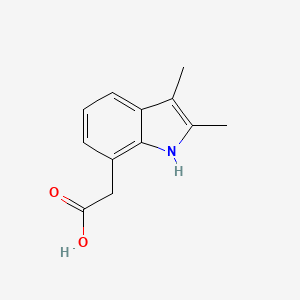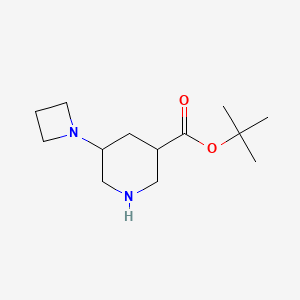
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes both fluorine and methoxy groups attached to a benzoate core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution: Various substituted benzoates.
Oxidation: Oxidized derivatives of the benzoate.
Reduction: Reduced forms of the benzoate.
Coupling: Complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Similar structure but lacks fluorine atoms.
Methyl 2-amino-3-methoxybenzoate: Similar structure but lacks fluorine atoms.
Methyl 4-amino-2-methoxybenzoate: Different substitution pattern on the benzoate ring.
Uniqueness
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its reactivity and binding affinity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
methyl 2-amino-3,5-difluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 |
Clé InChI |
UGUJQHIDARCBHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1F)N)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)








